2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile
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Overview
Description
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile is a chemical compound with the molecular formula C7H6ClN3S and a molecular weight of 199.66 g/mol . It belongs to the class of pyrimidine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile typically involves the reaction of 4-chloro-6-methylpyrimidine-2-thiol with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher productivity and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation: It can undergo oxidation reactions to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., methylamine, ethylamine) and thiols (e.g., thiophenol).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrimidines with various functional groups, such as amines or thiols.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include reduced derivatives, such as amines.
Scientific Research Applications
2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((4-Chloro-6-methylpyrimidin-2-yl)thio)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins by binding to their active sites, leading to the disruption of essential biological processes . For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chloro-6-methylpyrimidine: This compound is structurally similar but lacks the thioacetonitrile group. It is known for its use as a
Properties
CAS No. |
56605-40-4 |
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Molecular Formula |
C7H6ClN3S |
Molecular Weight |
199.66 g/mol |
IUPAC Name |
2-(4-chloro-6-methylpyrimidin-2-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C7H6ClN3S/c1-5-4-6(8)11-7(10-5)12-3-2-9/h4H,3H2,1H3 |
InChI Key |
YLYYDYAXKKTQNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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